![molecular formula C23H20Cl2N2O4 B5160749 N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5160749.png)
N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide
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Overview
Description
N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide, also known as DCPA, is a chemical compound that has been widely used in scientific research. DCPA is a member of the benzamide family of compounds and has been synthesized using a variety of methods. In
Mechanism of Action
N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide has been shown to inhibit the activity of several enzymes by binding to their active sites. It has been suggested that N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide may act as a competitive inhibitor of protein kinase C by binding to the ATP-binding site. It has also been suggested that N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide may inhibit the activity of calmodulin-dependent protein kinase II by binding to the calmodulin-binding site.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including protein kinase C and calmodulin-dependent protein kinase II. N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide has also been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide in lab experiments is its specificity for certain enzymes and biological systems. This allows researchers to study the function of these systems in a more targeted manner. However, one limitation of using N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide is its potential for off-target effects. This can lead to unintended consequences and may limit the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide. One area of research is the development of more specific inhibitors of protein kinase C and calmodulin-dependent protein kinase II. Another area of research is the study of the endocannabinoid system and its role in the regulation of pain and inflammation. Additionally, the development of new methods for the synthesis of N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide may lead to the discovery of new compounds with similar biological activity.
Synthesis Methods
N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide has been synthesized using a variety of methods, including the reaction of 2,5-dichloroaniline with 4-methoxy-3-nitrobenzoic acid, followed by reduction of the nitro group and coupling with 2-phenoxypropionyl chloride. The resulting compound is then subjected to amination with ammonia to form N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide.
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide has been widely used in scientific research as a tool to study the function of various biological systems. It has been shown to inhibit the activity of several enzymes, including protein kinase C and calmodulin-dependent protein kinase II. N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide has also been used to study the role of the endocannabinoid system in the regulation of pain and inflammation.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methoxy-3-(2-phenoxypropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-14(31-17-6-4-3-5-7-17)22(28)27-20-12-15(8-11-21(20)30-2)23(29)26-19-13-16(24)9-10-18(19)25/h3-14H,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFZEEGOHZCGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-methoxy-3-(2-phenoxypropanoylamino)benzamide |
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